

A Comprehensive Technical Guide to **tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate</i>
Compound Name:	<i>tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate</i>
Cat. No.:	B119426

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **tert-butyl 4-(bromomethyl)piperidine-1-carboxylate**, a key building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a Boc-protected piperidine ring and a reactive bromomethyl group, makes it a versatile intermediate for the development of novel pharmaceutical agents and complex molecules.^[1] This document details its chemical properties, synthesis protocols, and applications, presenting data in a clear and accessible format for laboratory use.

Chemical Identity and Properties

The formal IUPAC name for this compound is **tert-butyl 4-(bromomethyl)piperidine-1-carboxylate**.^{[2][3]} It is also commonly known by synonyms such as 1-Boc-4-(bromomethyl)piperidine and 4-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester.^{[1][2]}

The following table summarizes the key physical and chemical properties of **tert-butyl 4-(bromomethyl)piperidine-1-carboxylate**.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₀ BrNO ₂	[1] [2]
Molecular Weight	278.19 g/mol	[1] [2] [3]
CAS Number	158407-04-6	[1] [3]
Appearance	White to light yellow powder or crystal	[4]
Boiling Point	318.3 °C at 760 mmHg	[1]
Density	1.271 g/cm ³	[1]
Flash Point	146.3 °C	[1]
pKa (Predicted)	-1.91 ± 0.40	[1]
SMILES	CC(C)(C)OC(=O)N1CCC(CC1)CBr	[2] [3]
InChI	1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3	[2]
InChIKey	YGJXBTRLYHCWGD-UHFFFAOYSA-N	[2] [3]

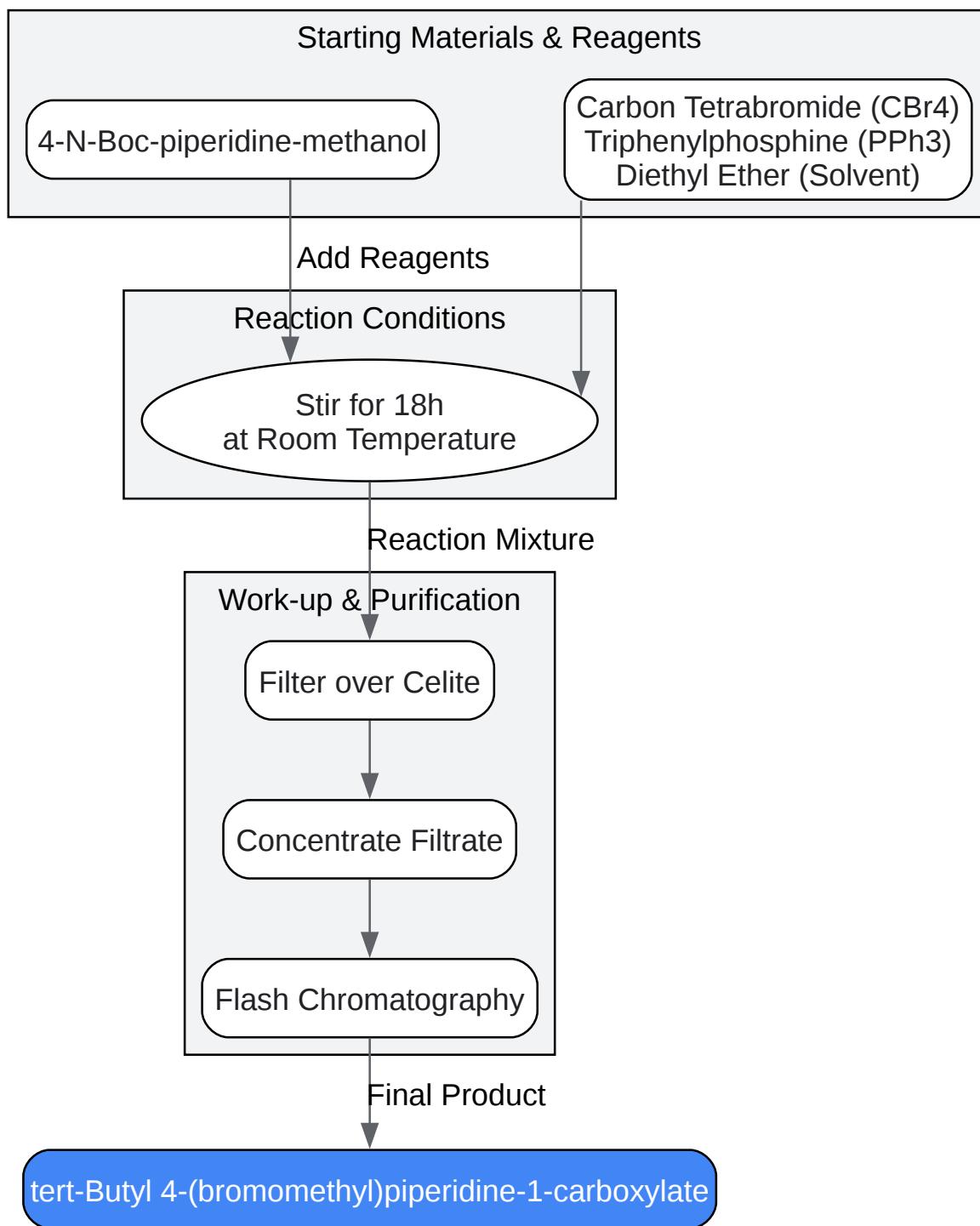
This compound is classified as harmful if swallowed and causes serious eye irritation.[\[2\]](#)[\[4\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Store in a cool, dry, dark place under an inert atmosphere.[\[5\]](#)[\[6\]](#)

Experimental Protocols

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is not a naturally occurring compound; it is synthesized in the laboratory. It serves as a crucial intermediate for introducing the 1-Boc-piperidin-4-ylmethyl moiety into target molecules.[\[1\]](#)[\[5\]](#)

This protocol describes the synthesis from N-Boc-4-piperidinemethanol via an Appel-type reaction.

Workflow Diagram:



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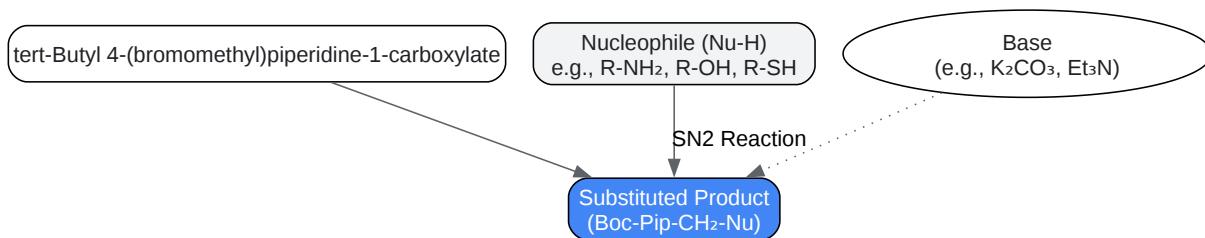
Caption: Synthesis workflow for **tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate**.

Methodology:[1][5]

- Dissolve 4-N-Boc-piperidine-methanol (1.0 equivalent) in diethyl ether.
- Add carbon tetrabromide (1.2 equivalents) and triphenylphosphine (1.2 equivalents) to the solution at room temperature.
- Allow the reaction mixture to stir for 18 hours at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the triphenylphosphine oxide byproduct.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting crude material by flash chromatography using a hexane/ethyl acetate gradient to yield the final product.

The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, allowing for the facile introduction of the protected piperidine scaffold.

General Reaction Scheme:



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Caption: General workflow for nucleophilic substitution reactions.

General Protocol:

- Dissolve the chosen nucleophile (e.g., an amine, phenol, or thiol; 1.0 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile.
- Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine; 1.5-2.0 equivalents) to the solution.
- Add **tert-butyl 4-(bromomethyl)piperidine-1-carboxylate** (1.1 equivalents) to the reaction mixture.
- Heat the mixture (typically between 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography or recrystallization.

This versatile reaction pathway is fundamental in drug discovery for synthesizing derivatives of lead compounds containing a piperidine ring, a common motif in centrally active pharmaceuticals.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119426#tert-butyl-4-bromomethyl-piperidine-1-carboxylate-iupac-name>]

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